1-{2-[1-(2-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane
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Overview
Description
1-{2-[1-(2-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound that features a piperidine ring substituted with a fluorobenzoyl group and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[1-(2-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is first functionalized with a fluorobenzoyl group through a nucleophilic substitution reaction. This intermediate is then reacted with an azepane derivative under controlled conditions to form the final product. Common reagents used in these reactions include fluorobenzoyl chloride, piperidine, and azepane, with solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-{2-[1-(2-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{2-[1-(2-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{2-[1-(2-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane involves its interaction with specific molecular targets. The fluorobenzoyl group may facilitate binding to certain receptors or enzymes, modulating their activity. The piperidine and azepane rings contribute to the compound’s overall conformation, influencing its biological activity. Pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane: Similar structure but with a different position of the fluorine atom.
1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane: Chlorine substituted instead of fluorine.
1-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}azepane: Methyl group instead of fluorine.
Uniqueness
1-{2-[1-(2-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity can enhance the compound’s binding affinity to certain targets, making it a valuable molecule in drug design .
Properties
Molecular Formula |
C20H29FN2O |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C20H29FN2O/c21-19-11-4-3-10-18(19)20(24)23-15-8-5-9-17(23)12-16-22-13-6-1-2-7-14-22/h3-4,10-11,17H,1-2,5-9,12-16H2 |
InChI Key |
UYAYCYGSGNDPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCC2CCCCN2C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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